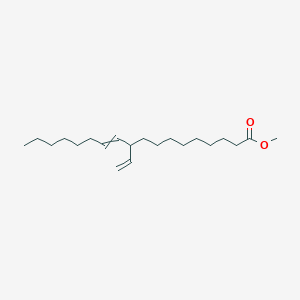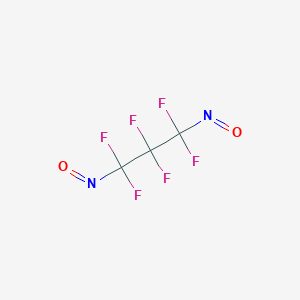
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid is a complex organic compound characterized by its unique structure, which includes multiple triple bonds and a hydroxyl group. This compound consists of 28 hydrogen atoms, 23 carbon atoms, and 3 oxygen atoms, making it a molecule with a total of 54 atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of flow chemistry for continuous production and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triple bonds would yield alkenes or alkanes .
Applications De Recherche Scientifique
16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid involves its interaction with molecular targets and pathways within biological systems
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 16-Hydroxytricos-8-ene-4,6,17,19-tetraynoic acid include other polyunsaturated fatty acids and hydroxylated alkynes. Examples include:
- 16-Hydroxyhexadecanoic acid
- 8,11,14-Eicosatrienoic acid
- 9-Hydroxy-10,12-octadecadienoic acid
Uniqueness
What sets this compound apart is its unique combination of multiple triple bonds and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
158182-79-7 |
|---|---|
Formule moléculaire |
C23H28O3 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
16-hydroxytricos-8-en-4,6,17,19-tetraynoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-13-16-19-22(24)20-17-14-11-9-7-5-6-8-10-12-15-18-21-23(25)26/h5-6,22,24H,2-3,7,9,11,14,17-18,20-21H2,1H3,(H,25,26) |
Clé InChI |
QGZIGGVDPDGDRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC#CC(CCCCCCC=CC#CC#CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
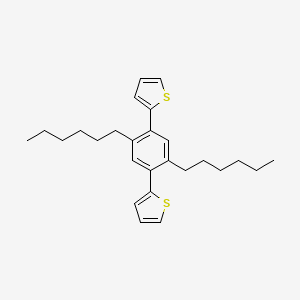
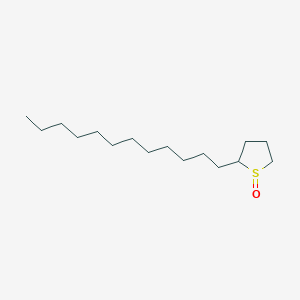
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

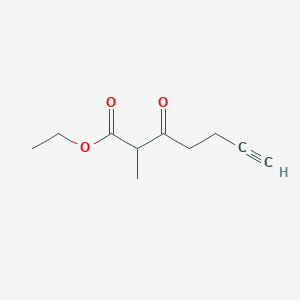
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
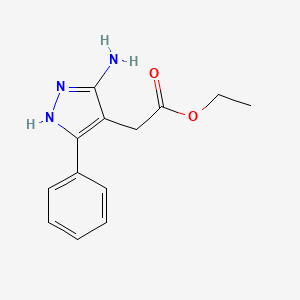
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
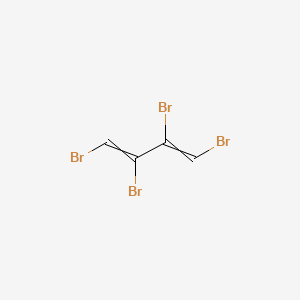
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
